3-benzyl-N-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
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Overview
Description
This compound belongs to the class of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The specific molecular structure of this compound was not found in the retrieved papers.Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques: Research by Wilk et al. (2000) details the synthesis of pyrimidine 2‘-deoxyribonucleoside cyclic N-acylphosphoramidites, highlighting techniques applicable to the synthesis of complex molecules like 3-benzyl-N-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide (Wilk et al., 2000).
- Chemical Characterization: Abu‐Hashem et al. (2020) synthesized novel compounds for potential biological applications, demonstrating methodologies that can be adapted for the study of similar compounds (Abu‐Hashem et al., 2020).
Potential Therapeutic Applications
- Antiviral Activity: The compound synthesized by Clark et al. (2005) is a potent inhibitor of hepatitis C virus replication, which suggests potential applications for this compound in antiviral therapies (Clark et al., 2005).
- Anti-Inflammatory and Analgesic Agents: A study by Abu‐Hashem et al. (2020) on the synthesis of similar compounds and their biological activity, including anti-inflammatory and analgesic effects, could be relevant to the application of this compound in these areas (Abu‐Hashem et al., 2020).
Advanced Material Development
- Polymer Chemistry: Research on the synthesis of new polymers, such as the work by Hsiao et al. (1999), can provide insights into the potential use of this compound in the development of new materials (Hsiao et al., 1999).
Antimicrobial Properties
- Antimicrobial Activity: Kolisnyk et al. (2015) studied the antimicrobial activity of compounds structurally similar to this compound, suggesting possible applications in combating microbial infections (Kolisnyk et al., 2015).
Mechanism of Action
Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Future Directions
Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are given . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Properties
IUPAC Name |
3-benzyl-N-(4-fluorophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O3/c1-25-12-16(19(27)23-15-9-7-14(22)8-10-15)17-18(25)20(28)26(21(29)24-17)11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,23,27)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRZEBNUFABTIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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